Cyclopropyl(oxetan-3-yl)methanol
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Overview
Description
Cyclopropyl(oxetan-3-yl)methanol is an organic compound that features a cyclopropyl group and an oxetane ring attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(oxetan-3-yl)methanol can be synthesized through several methods. One common approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate can then be treated with various phenols to yield 3-(aryloxymethyl)oxetan-3-yl)methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and substitution reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(oxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Substitution: It can undergo substitution reactions with phenols to form aryloxymethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) containing dioxane.
Substitution: Phenols in the presence of mild bases like potassium carbonate (K2CO3) in acetone.
Major Products:
Oxidation: Carboxylic acid derivatives.
Substitution: Aryloxymethyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclopropyl(oxetan-3-yl)methanol is primarily related to its ability to undergo ring-opening reactions. The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can enhance the solubility of molecules without compromising metabolic stability. This property makes it a valuable building block in the synthesis of pharmacologically active molecules .
Comparison with Similar Compounds
- 3-(Bromomethyl)oxetan-3-yl)methanol
- 3-(Aryloxymethyl)oxetan-3-yl)methanol
- 3-Substituted oxetan-3-yl methyl alcohols
Comparison: Cyclopropyl(oxetan-3-yl)methanol is unique due to the presence of both a cyclopropyl group and an oxetane ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a versatile intermediate in organic synthesis. Compared to other oxetane derivatives, this compound offers enhanced solubility and stability, which are advantageous in pharmaceutical applications .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
cyclopropyl(oxetan-3-yl)methanol |
InChI |
InChI=1S/C7H12O2/c8-7(5-1-2-5)6-3-9-4-6/h5-8H,1-4H2 |
InChI Key |
RWPMPJXGJYAYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2COC2)O |
Origin of Product |
United States |
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